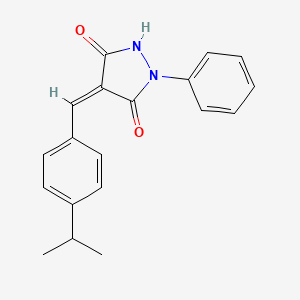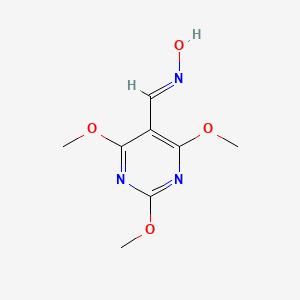![molecular formula C17H14N2O4S B5796331 2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide](/img/structure/B5796331.png)
2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide, also known as Compound 1, is a synthetic compound that has been shown to have potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide 1 involves the inhibition of tubulin polymerization, which is essential for cell division and proliferation. 2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide 1 binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the mitotic spindle. This leads to cell cycle arrest and ultimately, apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide 1 has several biochemical and physiological effects, including the inhibition of angiogenesis and the induction of autophagy. In addition, 2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide 1 has been shown to inhibit the activity of several kinases, including Akt, ERK, and JNK, which are involved in cell survival and proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide 1 in lab experiments is its specificity for tubulin, which allows for targeted inhibition of cell division and proliferation. However, one limitation is the potential for toxicity, as 2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide 1 has been shown to have cytotoxic effects in some cell lines.
Zukünftige Richtungen
For research on 2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide 1 include exploring its potential as a cancer therapeutic, particularly in combination with other anti-cancer agents. In addition, further studies are needed to determine the optimal dosage and administration of 2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide 1, as well as its potential side effects and toxicity. Finally, research on the potential use of 2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide 1 in other fields, such as neurodegenerative diseases, is also warranted.
Synthesemethoden
2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide 1 can be synthesized through a multi-step process involving the reaction of 4-bromo-2-fluoronitrobenzene with 2-methylthioacetic acid, followed by the reaction of the resulting compound with potassium carbonate and 2-chloro-1-(phenylsulfonyl)ethene. The final step involves the reaction of the resulting compound with acetic anhydride to yield 2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide 1.
Wissenschaftliche Forschungsanwendungen
2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide 1 has been shown to have potential applications in scientific research, particularly in the field of cancer research. Studies have shown that 2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide 1 has anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, 2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide 1 has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression.
Eigenschaften
IUPAC Name |
2-[4-[(E)-2-(benzenesulfonyl)-2-cyanoethenyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c18-11-16(24(21,22)15-4-2-1-3-5-15)10-13-6-8-14(9-7-13)23-12-17(19)20/h1-10H,12H2,(H2,19,20)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWGXSMAUXXSHW-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C(=CC2=CC=C(C=C2)OCC(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)/C(=C/C2=CC=C(C=C2)OCC(=O)N)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24797574 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-{4-[2-Cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-chlorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5796253.png)

![N-({5-[(4-bromophenoxy)methyl]-2-furyl}methylene)-3-(difluoromethyl)-5-(methylthio)-4H-1,2,4-triazol-4-amine](/img/structure/B5796263.png)
![N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5796266.png)



![1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B5796298.png)
![N'-{[5-(dimethylamino)-2-furyl]methylene}-4,5-dimethyl-3-thiophenecarbohydrazide](/img/structure/B5796300.png)

![4-{methyl[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5796319.png)


![ethyl 4-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B5796345.png)